molecular formula C16H19NO3 B012762 Medifoxamine N-oxide CAS No. 108332-76-9

Medifoxamine N-oxide

Cat. No.: B012762
CAS No.: 108332-76-9
M. Wt: 273.33 g/mol
InChI Key: CIWNRPOALOVACD-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,2-diphenoxyethanamine oxide is an organic compound known for its unique chemical structure and properties. It is a derivative of ethanamine, where the nitrogen atom is bonded to two methyl groups and the carbon chain is substituted with two phenoxy groups. This compound is typically a pale yellow to light yellow liquid and is known for its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,2-diphenoxyethanamine oxide involves several steps:

    Preparation of Phenoxyethanol: Phenol is reacted with ethylene oxide in the presence of a base to form phenoxyethanol.

    Formation of Phenoxyethylamine: Phenoxyethanol is then reacted with dimethylamine under basic conditions to form N,N-dimethyl-2-phenoxyethylamine.

    Oxidation: The final step involves the oxidation of N,N-dimethyl-2-phenoxyethylamine to form N,N-dimethyl-2,2-diphenoxyethanamine oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of N,N-dimethyl-2,2-diphenoxyethanamine oxide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,2-diphenoxyethanamine oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex oxides.

    Reduction: It can be reduced back to N,N-dimethyl-2-phenoxyethylamine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Oxidation Products: Higher oxides and peroxides.

    Reduction Products: N,N-dimethyl-2-phenoxyethylamine.

    Substitution Products: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2,2-diphenoxyethanamine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,2-diphenoxyethanamine oxide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-phenoxyethylamine: A precursor in the synthesis of N,N-dimethyl-2,2-diphenoxyethanamine oxide.

    Phenoxyethanol: An intermediate in the synthesis process.

    N,N-dimethyl-2,2-diphenylethanamine: A structurally similar compound with different substituents.

Uniqueness

N,N-dimethyl-2,2-diphenoxyethanamine oxide is unique due to its dual phenoxy substitution, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various chemical reactions and industrial applications. The presence of both phenoxy and dimethylamine groups allows for diverse interactions and applications in different fields.

Properties

IUPAC Name

N,N-dimethyl-2,2-diphenoxyethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(2,18)13-16(19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWNRPOALOVACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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